tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound that features a boronate ester group. This compound is often used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of a pyrazole derivative with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is facilitated by palladium catalysts.
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Reaction conditions often involve heating under reflux and an inert atmosphere .
Major Products
The major products formed from these reactions include various substituted pyrazoles and boronic acids, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura coupling reactions .
Biology
In biological research, derivatives of this compound are used to study enzyme inhibition and protein-ligand interactions .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design .
Industry
Industrially, this compound is used in the synthesis of advanced materials and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This reaction is facilitated by the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate
- 2-(4-(tert-butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
The uniqueness of tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate lies in its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C22H36BN3O4 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C22H36BN3O4/c1-19(2,3)28-18(27)25-10-8-22(9-11-25)12-17(13-22)26-15-16(14-24-26)23-29-20(4,5)21(6,7)30-23/h14-15,17H,8-13H2,1-7H3 |
InChI Key |
YILRWIPMGNQCKM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CC4(C3)CCN(CC4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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